N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene-2-carboxamide core, followed by the introduction of the pyridazinone moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.
Scientific Research Applications
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide: shares structural similarities with other pyridazinone and chromene derivatives.
This compound: can be compared to compounds like 4H-chromen-4-one and pyridazin-3(2H)-one derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and similar derivatives.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a chromene backbone, which is known for its diverse biological activities, including anticancer properties. The presence of the pyridazinone moiety is significant as it can influence the compound's interaction with biological targets.
1. Telomerase Inhibition
Recent studies have highlighted the telomerase inhibitory activity of chromene derivatives. For instance, compounds similar to this compound have shown potent inhibition of telomerase activity, with some derivatives achieving IC50 values below 1 µM, significantly more effective than established inhibitors like staurosporine (IC50 = 6.41 µM) .
Table 1: Telomerase Inhibition Data for Chromene Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Staurosporine | 6.41 | Non-selective kinase inhibitor |
A33 | <1 | Induces apoptosis and cell cycle arrest |
N-(2-(3-methyl... | TBD | Potential telomerase inhibition |
2. Anticancer Activity
The anticancer potential of this compound has also been investigated through various assays. In vitro studies demonstrated that similar chromene derivatives could induce apoptosis in cancer cell lines such as MGC-803 by arresting the cell cycle at the G2/M phase . This effect is often linked to the downregulation of dyskerin, a key component of the telomerase complex.
Case Study: MGC-803 Cell Line
A study focusing on the MGC-803 gastric cancer cell line revealed that treatment with specific derivatives resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
- Apoptosis Induction : Flow cytometry indicated increased apoptotic cells upon treatment.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications on the phenyl ring and the presence of specific functional groups can greatly influence biological activity. For example, introducing methoxy groups or varying the position and type of substituents on the chromene scaffold can enhance telomerase inhibitory effects and cytotoxicity against cancer cells .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Methoxy group addition | Increased telomerase inhibition |
Substituent position variation | Altered cytotoxicity profile |
Amide linkage | Essential for maintaining activity |
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-6-7-16(22)20(19-11)9-8-18-17(23)15-10-13(21)12-4-2-3-5-14(12)24-15/h2-7,10H,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVADQYYZZRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.